1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole
Description
The compound 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its role in kinase inhibition and medicinal chemistry applications . The core is substituted with methyl groups at positions 1 and 6, enhancing steric and electronic properties. At position 4 of the pyrimidine ring, an azetidine (four-membered saturated ring) is attached, further functionalized with a methylene bridge linking to a 4-methyl-1H-pyrazole moiety. This structural complexity likely influences solubility, bioavailability, and target binding .
Properties
IUPAC Name |
1,6-dimethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7/c1-10-4-17-22(6-10)9-12-7-21(8-12)15-13-5-16-20(3)14(13)18-11(2)19-15/h4-6,12H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGJPXLGWBIHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC4=C3C=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, and thus inhibiting the kinase activity. This leads to a halt in cell cycle progression, particularly at the G1/S and G2/M checkpoints.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. By blocking CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), halting the progression from the G1 to the S phase of the cell cycle. This results in cell cycle arrest and can lead to apoptosis, particularly in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45-97 nM and 6-99 nM, respectively. It also displays moderate activity against HepG-2 with an IC50 range of 48-90 nM.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase. This suggests that it may interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
The cellular effects of This compound Similar compounds have shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2. This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of This compound Similar compounds have been found to inhibit CDK2, suggesting that it may exert its effects at the molecular level through enzyme inhibition.
Temporal Effects in Laboratory Settings
The temporal effects of This compound Similar compounds have shown significant inhibitory activity against CDK2 over time.
Dosage Effects in Animal Models
The effects of This compound Similar compounds have shown cytotoxic activities at various concentrations.
Metabolic Pathways
The metabolic pathways that This compound Similar compounds have been found to inhibit CDK2, suggesting that it may interact with enzymes involved in cell cycle regulation.
Biological Activity
The compound 1-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known for their ability to interact with various biological targets, particularly in cancer therapy. The structural modifications in these compounds can significantly influence their biological activity, making them attractive candidates for drug development.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme in cell cycle regulation, and its inhibition can lead to:
- Cell Cycle Arrest : The compound induces G1/S phase arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : It promotes apoptotic pathways through the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2.
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activity. For instance, compounds designed to target epidermal growth factor receptors (EGFR) have shown significant anti-proliferative effects against various cancer cell lines (IC50 values ranging from 0.016 µM to 19.56 µM) . This suggests that the compound may also possess similar properties.
Inhibitory Effects on Kinases
The compound's ability to inhibit kinases such as CDK2 positions it as a potential therapeutic agent in oncology. The inhibition leads to alterations in signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives:
- Study on EGFR Inhibition : Derivatives were synthesized and tested for their ability to inhibit EGFR. Compound 12b demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating high potency .
- Cell Cycle Analysis : Flow cytometric analyses revealed that certain derivatives could induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), further supporting their potential as anticancer agents .
Data Table: Summary of Biological Activities
| Compound | Target | IC50 (µM) | Biological Effect |
|---|---|---|---|
| 12b | EGFR | 0.016 | Inhibition of proliferation |
| 0.236 | Inhibition against mutant EGFR | ||
| CDK2 | Not specified | Induces cell cycle arrest and apoptosis |
Comparison with Similar Compounds
Research Findings and Key Insights
- Isomerization Effects : Pyrazolo[3,4-d]pyrimidines with azetidine linkers (e.g., target compound) exhibit reduced isomerization risks compared to triazolopyrimidine derivatives, ensuring structural integrity .
- Metabolic Stability : Methyl groups at positions 1 and 6 in the target compound hinder cytochrome P450-mediated degradation, extending half-life .
- Selectivity : Azetidine’s smaller ring size (vs. piperazine) minimizes off-target interactions, as seen in analogues like 1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
